molecular formula C7H4BrF2NO3 B1405524 4-Bromo-1-(difluoromethoxy)-2-nitrobenzene CAS No. 1261552-41-3

4-Bromo-1-(difluoromethoxy)-2-nitrobenzene

Cat. No.: B1405524
CAS No.: 1261552-41-3
M. Wt: 268.01 g/mol
InChI Key: OGNULTMJFVFEMD-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H4BrF2NO3 and its molecular weight is 268.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Bromo-1-(difluoromethoxy)-2-nitrobenzene and similar compounds are often used as intermediates in the synthesis of various medicinal and pharmaceutical agents. For example, 1-(2-Bromoethoxy)-4-nitrobenzene is an intermediate in the production of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
  • The compound has applications in the synthesis of organic dyes and electroluminescent materials. A study on the synthesis of 1-bromo-2,4-dinitrobenzene, which shares structural similarities, demonstrates its use in these fields (Jiaming Xuan, Han Yan-hui, Z. Zuo, Wei Hongyu, Zhangtao Zhao, 2010).

Photoelectrochemical Studies

  • The photoelectrochemical behavior of compounds like 1-bromo-4-nitrobenzene, which shares characteristics with this compound, has been studied, showing its utility in understanding electron transfer processes in various solvents (R. Compton, R. Dryfe, 1994).

Applications in Organic Electronics

Electrosynthesis and Catalysis

  • The compound can potentially be used in electrosynthetic processes and catalysis. For instance, studies on the electrochemical reduction of similar compounds, like 1-bromo-4-nitrobenzene, at zinc electrodes in room-temperature ionic liquids, show a route for the formation of functionalized arylzinc compounds, which are important in various chemical syntheses (S. Ernst, S. Norman, C. Hardacre, R. Compton, 2014).

Vibrational Spectroscopy

  • Research on trisubstituted benzenes, including derivatives of nitrobenzene like 1-bromo-3,5-difluorobenzene, has improved the understanding of in-plane and out-of-plane vibrations, offering insights into the molecular structure and behavior of such compounds (B. V. Reddy, G. Rao, 1994).

Mechanism of Action

Target of Action

It’s often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

. These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.

Properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNULTMJFVFEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261552-41-3
Record name 5-Bromo-2-(difluoromethoxy)nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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